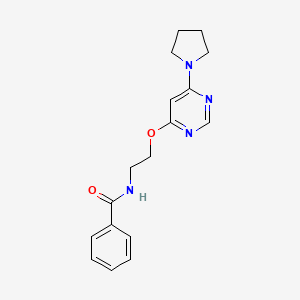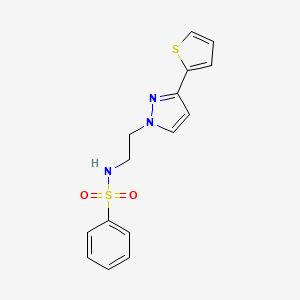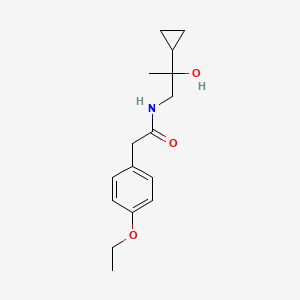
N-(2-cyclopropyl-2-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of acetamide derivatives is a topic of interest in several papers. For instance, the utility of 2-cyano-N-(2-hydroxyethyl) acetamide in heterocyclic synthesis is highlighted, indicating that acetamide derivatives can serve as important intermediates for creating novel heterocyclic systems . Similarly, the synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide as a key intermediate for selective EGFR kinase inhibitors suggests a multi-step synthetic route that could be relevant for the synthesis of the compound . Additionally, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide provides an example of a reaction involving aniline and acyl chloride .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized using spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide was investigated using NMR, X-ray single-crystal analysis, and DFT methods . These techniques could be applied to determine the molecular structure of "N-(2-cyclopropyl-2-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide".
Chemical Reactions Analysis
Acetamide derivatives undergo various chemical reactions. The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic benzoxazasiloles, which can further react to form silanols and other products . This indicates that the compound may also participate in similar reactions, potentially leading to the formation of heterocyclic structures or other derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their functional groups and molecular structure. For instance, the presence of substituents such as bromo, tert-butyl, and nitro groups can impart cytotoxic, anti-inflammatory, analgesic, and antipyretic activities to these compounds . The pharmacological properties of N-phenoxypropylacetamide derivatives, which exhibit gastric acid antisecretory and cytoprotective properties, also demonstrate the potential for diverse biological activities .
科学的研究の応用
Application in Antimalarial Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, a related compound, is a significant intermediate in the natural synthesis of antimalarial drugs. A study by Magadum and Yadav (2018) investigated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst. This process is crucial for developing effective antimalarial medication (Magadum & Yadav, 2018).
Role in Bioactive Compound Formation
The conversion of acetaminophen to bioactive N-Acylphenolamine AM404, as described by Högestätt et al. (2005), is another significant application. This process, which involves the conjugation of arachidonic acid in the brain and spinal cord, leads to the formation of potent TRPV1 agonist N-arachidonoylphenolamine (AM404). This understanding aids in the development of drugs targeting pain and thermoregulatory pathways (Högestätt et al., 2005).
Ecotoxicological Impact Assessment
Parolini et al. (2010) utilized a multi-biomarker approach to evaluate the cyto-genotoxicity of paracetamol (PCM; N-(4-hydroxyphenyl)acetamide) on zebra mussels. This research provides insights into the environmental impact of such compounds and informs the development of ecological risk assessments and water quality monitoring programs (Parolini et al., 2010).
Applications in Green Chemistry
The work by Zhang Qun-feng (2008) on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, another related compound, demonstrates the application of novel catalysts for environmentally friendly chemical synthesis. This has implications for the sustainable production of chemical intermediates used in various industries, including dye manufacturing (Zhang Qun-feng, 2008).
特性
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-3-20-14-8-4-12(5-9-14)10-15(18)17-11-16(2,19)13-6-7-13/h4-5,8-9,13,19H,3,6-7,10-11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXNCPIFALVXHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC(C)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2546840.png)
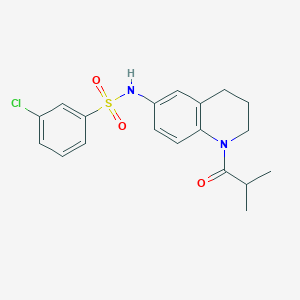
![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2546844.png)
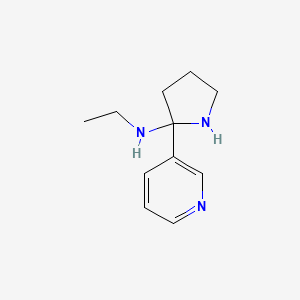
![N-(4-bromophenyl)-2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]acetamide](/img/structure/B2546846.png)
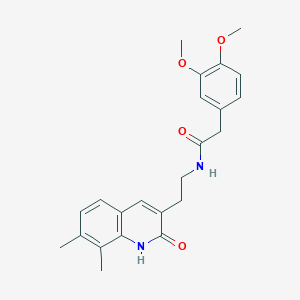
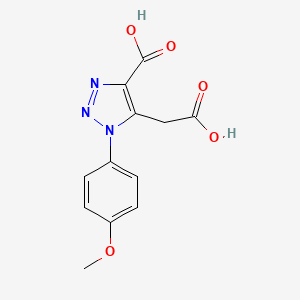
![2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2546852.png)
![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2546853.png)

